molecular formula C9H5Br2ClFN3 B6362225 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-58-3

3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6362225
CAS No.: 1240573-58-3
M. Wt: 369.41 g/mol
InChI Key: VECDDALMKSDZMY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring followed by the introduction of the halogen substituents. One common method involves the reaction of 3-chloro-4-fluorobenzyl bromide with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of halogen substituents can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole
  • 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole
  • 3,5-Dibromo-1-[(3-chloro-4-methylphenyl)methyl]-1H-1,2,4-triazole

Uniqueness

The uniqueness of 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole lies in its specific combination of halogen substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-7(13)6(12)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECDDALMKSDZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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